REACTION_CXSMILES
|
Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([O:14][B:15](OC(C)C)[O:16]C(C)C)(C)C.C([Li])CCC>C1COCC1>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([B:15]([OH:16])[OH:14])[C:7]1=2
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC2=C1SC=C2
|
Name
|
|
Quantity
|
403.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
714 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
to stir at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature less than −67.5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
Remove the cooling bath and slowly add 4 L of water, which
|
Type
|
CUSTOM
|
Details
|
to rise to about −5° C
|
Type
|
ADDITION
|
Details
|
Next, add concentrated HCl (75 mL) until the pH of the solution
|
Type
|
STIRRING
|
Details
|
to stir for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Add sufficient 5 N aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
ADDITION
|
Details
|
Dilute the upper organic layer with 4 L of methyl-tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
extract with 1 L of 5 N aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
Separate the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
aqueous extract
|
Type
|
WASH
|
Details
|
Wash the aqueous layer with additional methyl-tert-butyl ether (4 L)
|
Type
|
CUSTOM
|
Details
|
Again, separate the aqueous layer and transfer to a 12-L, 3-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to +5° C. with an ice-water bath
|
Type
|
ADDITION
|
Details
|
Add concentrated HCl slowly until the pH of the solution
|
Type
|
STIRRING
|
Details
|
Stir the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filter off the resulting solid
|
Type
|
WASH
|
Details
|
Rinse the solid on the funnel twice with 2 L of water
|
Type
|
CUSTOM
|
Details
|
to air-dry for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
dry under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
The dried solid is slurried with 2 L of n-heptane for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the yellow color
|
Type
|
FILTRATION
|
Details
|
Again filter off the solid
|
Type
|
CUSTOM
|
Details
|
air-dry for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
vacuum-dry at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=CC=C2B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75218.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |